1-Ethynyl-3,3,5-trimethylcyclohexanol
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Overview
Description
1-Ethynyl-3,3,5-trimethylcyclohexan-1-ol is an organic compound with the molecular formula C11H18O and a molecular weight of 166.26 g/mol It is characterized by the presence of an ethynyl group and three methyl groups attached to a cyclohexanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethynyl-3,3,5-trimethylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of iso-phorone to produce 3,3,5-trimethylcyclohexanone . This intermediate can then undergo further reactions to introduce the ethynyl group and hydroxyl group, resulting in the formation of 1-ethynyl-3,3,5-trimethylcyclohexan-1-ol.
Industrial Production Methods
Industrial production of 1-ethynyl-3,3,5-trimethylcyclohexan-1-ol typically involves large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-Ethynyl-3,3,5-trimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogens or other electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce different alcohols or hydrocarbons.
Scientific Research Applications
1-Ethynyl-3,3,5-trimethylcyclohexan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-ethynyl-3,3,5-trimethylcyclohexan-1-ol exerts its effects involves interactions with molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Specific molecular targets and pathways may vary depending on the application and context.
Comparison with Similar Compounds
1-Ethynyl-3,3,5-trimethylcyclohexan-1-ol can be compared with other similar compounds, such as:
These compounds share structural similarities but differ in their functional groups and chemical properties. The presence of the ethynyl group in 1-ethynyl-3,3,5-trimethylcyclohexan-1-ol makes it unique and imparts distinct reactivity and applications.
Properties
CAS No. |
70487-02-4 |
---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-ethynyl-3,3,5-trimethylcyclohexan-1-ol |
InChI |
InChI=1S/C11H18O/c1-5-11(12)7-9(2)6-10(3,4)8-11/h1,9,12H,6-8H2,2-4H3 |
InChI Key |
RYPNPJHJLHWROV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C#C)O)(C)C |
Origin of Product |
United States |
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